Chinomethionate
Description
Chinomethionate (CAS: 2439-01-2), also known as oxythioquinox or methyl-1,3-dithiolo[4,5-b]quinoxaline-2-one, is a synthetic acaro-fungicide with the molecular formula C₁₀H₆N₂OS₂ and a molecular weight of 234.30 g/mol . It is classified as a third-generation acaricide and is used globally for controlling phytophagous mites (e.g., Panonychus ulmi) and fungal pathogens in crops like apples . Its physicochemical properties include a melting point of 171°C, log P (octanol-water partition coefficient) of 2.57, and moderate water solubility . This compound is highly toxic (WGK 3), posing risks of skin/eye irritation, aquatic toxicity, and acute oral toxicity .
Properties
IUPAC Name |
6-methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-5-2-3-6-7(4-5)12-9-8(11-6)14-10(13)15-9/h2-4H,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQQHUGEACOBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 | |
| Record name | CHINOMETHIONAT | |
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DSSTOX Substance ID |
DTXSID2032342 | |
| Record name | Chinomethionate | |
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Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chinomethionat appears as yellow crystals. Non-corrosive. Used as a selective fungicide., Yellow solid; [Merck Index] | |
| Record name | CHINOMETHIONAT | |
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| Record name | Oxythioquinox | |
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Solubility |
Solubility (g/L at 20 °C) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4, In water, 1 mg/L at 20 °C | |
| Record name | OXYTHIOQUINOX | |
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Density |
1.556 g/cu cm at 20 °C | |
| Record name | OXYTHIOQUINOX | |
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Vapor Pressure |
0.0000002 [mmHg], 0.026 mPa (2.0X10-7 mm Hg) at 20 °C | |
| Record name | Oxythioquinox | |
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Color/Form |
Yellow crystals from benzene | |
CAS No. |
2439-01-2 | |
| Record name | CHINOMETHIONAT | |
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| Record name | Chinomethionat | |
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| Record name | Chinomethionat [ISO] | |
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| Record name | QUINOMETHIONATE | |
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Melting Point |
171 °C | |
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Preparation Methods
Condensation of Dimercaptomethyl-Quinoxaline with Phosgene
The most widely documented method for this compound synthesis involves the condensation of dimercaptomethyl-quinoxaline with phosgene (COCl₂). This reaction proceeds via nucleophilic acyl substitution, where the thiol groups of dimercaptomethyl-quinoxaline react with phosgene to form the thiocarbonate backbone of this compound.
Reaction Mechanism :
- Activation of Phosgene : Phosgene reacts with the thiol (-SH) groups of dimercaptomethyl-quinoxaline, forming a reactive intermediate.
- Elimination of HCl : Two equivalents of hydrochloric acid (HCl) are released as byproducts.
- Cyclization : Intramolecular cyclization yields the stable quinoxaline-2,3-dithiocarbonate structure.
Optimization Parameters :
- Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of phosgene.
- Temperature : Reactions are conducted at 0–5°C to control exothermicity.
- Stoichiometry : A 1:2 molar ratio of dimercaptomethyl-quinoxaline to phosgene ensures complete conversion.
Challenges :
Alternative Pathways via Halogenation and Cross-Coupling
Patents describe alternative routes leveraging halogenated intermediates and transition metal-catalyzed cross-coupling reactions. For example, US8440595B2 outlines a method starting with 3-bromoquinolinyl derivatives, which undergo iodination followed by coupling with thiol-containing nucleophiles.
Key Steps :
- Iodination : 8-Amino-3-bromo-6-methoxyquinoline is treated with sodium iodide (NaI) and copper iodide (CuI) in dioxane at 120°C to yield 8-amino-3-iodo-6-methoxyquinoline.
- Diazotization and Bromination : The iodinated intermediate is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by treatment with copper(II) bromide (CuBr₂) to introduce bromine at the 6-position.
- Thiolation : The brominated product reacts with methylthioacetamide derivatives under basic conditions to install the dithiocarbonate moiety.
Advantages :
- Avoids phosgene, enhancing safety.
- Enables modular synthesis for structural analogs.
Limitations :
- Multi-step synthesis reduces overall yield (typically 40–50%).
- Requires expensive catalysts (e.g., CuI, Pd complexes).
Industrial-Scale Synthesis and Process Optimization
Solvent Selection and Purification
Industrial protocols prioritize solvent systems that balance reactivity, cost, and environmental impact. Ethyl acetate/ n-hexane (1:1 v/v) is favored for extracting this compound from reaction mixtures due to its high partition coefficient for sulfur-containing compounds. Post-extraction, purification employs mixed-mode solid-phase extraction (SPE) columns (e.g., GCB/NH₂) to remove pigments and alkaloids from herbal matrices.
Purification Workflow :
- Extraction : Crude product is dissolved in ethyl acetate/ n-hexane.
- SPE Column Loading : The extract is loaded onto a GCB/NH₂ column pre-conditioned with acetonitrile/methylbenzene (3:1 v/v).
- Elution : Impurities are retained while this compound elutes with 12 mL of acetonitrile/methylbenzene.
Yield Improvement :
Catalytic Systems and Reaction Kinetics
Copper-based catalysts are pivotal in cross-coupling steps. For instance, CuI with N,N′-dimethyl ethylenediamine accelerates Ullmann-type couplings, reducing reaction times from 24 hours to 8 hours. Kinetic studies reveal pseudo-first-order dependence on iodinated quinoline concentration, with activation energies of ~50 kJ/mol.
Catalyst Recycling :
Analytical Characterization and Quality Control
Spectroscopic Identification
Regulatory Compliance
Purity standards per FAO/WHO require ≤0.1 mg/kg of residual phosgene, quantified via GC-MS/MS with a limit of detection (LOD) of 0.01 mg/kg.
Chemical Reactions Analysis
Chinomethionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the quinoxaline ring is substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
Chinomethionate is widely used in various agricultural settings:
- Crops : Effective against powdery mildew on crops such as citrus, vegetables, and walnuts. It also controls pests like pear psylla, whiteflies, and aphids .
- Integrated Pest Management : Its selective action contributes to integrated pest management programs that aim to control harmful pests while preserving beneficial organisms and reducing environmental impact.
Analytical Methods for Detection
Various analytical techniques have been developed to detect this compound residues in agricultural products:
- Differential Pulse Stripping Voltammetry : This method allows for the detection of this compound at subnanogram levels in fruit samples, demonstrating high recovery rates (89.33% - 98.00%) with low relative standard deviations (2.8% - 4.5%) .
| Method | Detection Limit | Recovery Rate (%) | Relative Standard Deviation (%) |
|---|---|---|---|
| Differential Pulse Stripping Voltammetry | 0.5 ng mL⁻¹ | 89.33 - 98.00 | 2.8 - 4.5 |
Case Study 1: Efficacy Against Powdery Mildew
A study conducted on this compound's effectiveness against powdery mildew showed significant control over the disease in treated crops compared to untreated controls. The compound's application resulted in a notable reduction in disease incidence and severity.
Case Study 2: Residue Analysis in Apples
In an analysis of this compound residues on apple leaves, researchers found that exposure to sunlight significantly reduced the half-life of the compound compared to shaded areas. This study highlights the importance of environmental conditions on pesticide efficacy and safety .
Safety and Environmental Considerations
While this compound is effective, it poses certain health risks:
Mechanism of Action
Chinomethionate exerts its effects by interfering with the normal metabolic processes of pests. It inhibits the activity of certain enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately causing the death of the pests. The molecular targets and pathways involved in its mechanism of action include the inhibition of mitochondrial respiration and disruption of the electron transport chain .
Comparison with Similar Compounds
Efficacy Against Mites
Chinomethionate is often compared to other acaricides in terms of field performance:
ERM: European red spider mite (Panonychus ulmi*).
Key Findings :
- Flubenzimine outperforms this compound in rapid knockdown and residual activity. In Finnish apple orchards, a single flubenzimine spray reduced ERM populations by >90%, while this compound required 2–3 applications for similar results .
- Clofentezine and hexythiazox (third-generation inhibitors) show higher specificity and lower application frequency, making them environmentally preferable .
Physicochemical Properties
Implications :
- This compound’s moderate log P (2.57) balances lipophilicity and mobility, reducing bioaccumulation compared to highly lipophilic compounds like fenbutatin oxide (log P 5.20) .
- Dicofol (organochlorine) and fenbutatin oxide (organotin) persist longer in the environment, raising ecotoxicity concerns .
Environmental and Regulatory Profiles
Key Notes:
Analytical Methods
This compound is analyzed using:
- HPLC and GC with acetonitrile/hexane solvents .
- Adsorptive stripping voltammetry in Britton-Robinson buffer (pH 4.56), achieving detection limits of 0.034–0.579 mg/kg in fruits .
Comparatively, dicofol and fenbutatin oxide require gas chromatography-mass spectrometry (GC-MS) due to their higher molecular weights .
Biological Activity
Chinomethionate, also known as Oxythioquinox, is a thiophene derivative primarily utilized as a fungicide in agricultural applications. Its biological activity is characterized by its unique mechanisms of action against fungi and mites, making it a subject of extensive research. This article delves into the biological activity of this compound, including its mechanisms, effects on various organisms, and implications for agricultural practices.
This compound exhibits several biological activities through distinct mechanisms:
-
Fungicidal Activity :
- Inhibition of Fungal Growth : this compound acts as a protectant fungicide by inhibiting spore germination and mycelial growth. It likely disrupts essential metabolic processes in fungi, particularly affecting ergosterol biosynthesis, which is crucial for maintaining cell membrane integrity.
- DNA Interaction : Recent studies have demonstrated that this compound can induce DNA cleavage under mild irradiation conditions, suggesting potential applications in photodynamic therapy .
-
Acaricidal Activity :
- Disruption of Mitochondrial Function : Research indicates that this compound disrupts mitochondrial function in mites, leading to energy imbalance and eventual death. This mechanism provides a reference point for developing new selective acaricides that minimize harm to beneficial insects.
Toxicological Profile
This compound's toxicity has been evaluated in various studies:
- Acute Toxicity : The compound has a higher LD50 than its metabolite QDSH, indicating lower acute toxicity. Short-term studies in rats revealed minor effects such as reduced body weight and hepatomegaly at high doses (500 ppm) but no significant mortality .
- Metabolism : Following administration, this compound is rapidly absorbed and metabolized. Studies show that it forms multiple metabolites, with significant concentrations found in the liver and kidneys. Approximately 75% of radioactivity from labeled compounds was recovered in excreta within 72 hours .
Case Studies and Research Findings
Several key studies highlight this compound's biological activity:
- Study on Mites : A study investigated the efficacy of this compound against various mite species, revealing its potential as a selective acaricide with minimal impact on non-target organisms. The study emphasized the need for integrated pest management strategies that incorporate this compound to control pest populations sustainably.
- Fungal Resistance Mechanisms : Research has focused on understanding how fungi develop resistance to this compound. Identifying these mechanisms is crucial for designing effective fungicides that can circumvent resistance issues while maintaining efficacy.
Comparative Analysis
The following table summarizes this compound's characteristics compared to other fungicides:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C₉H₇N₂O₃S | Selective against fungi and mites; unique DNA interaction |
| Thiophanate-methyl | C₁₁H₁₃N₃O₄S | Broader spectrum; different mechanism of action |
| Benomyl | C₁₄H₁₈N₂O₄S | Systemic fungicide; differs in chemical structure |
| Tricyclazole | C₁₂H₁₅N₃O | Effective against rice blast; different chemical class |
Q & A
Q. What analytical methods are recommended for quantifying Chinomethionate in environmental or biological samples?
this compound is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water mobile phases, often acidified with phosphoric or formic acid for improved peak resolution. For trace-level detection (<1 ng/mL), adsorptive stripping voltammetry (AdSV) with a hanging mercury drop electrode in Britton-Robinson buffer (pH 4.56) provides high sensitivity, achieving a linear range of 0.5–8.0 ng/mL and recoveries of 89–98% in fruit matrices . Mass spectrometry (MS)-compatible methods require substitution of phosphoric acid with volatile acids like formic acid .
Q. How should standard solutions of this compound be prepared to ensure stability and accuracy?
this compound standard solutions (e.g., 100 µg/mL) are typically prepared in acetonitrile or cyclohexane to minimize degradation. Acetonitrile is preferred for HPLC applications due to its miscibility with aqueous phases, while cyclohexane is used for non-polar solvent systems. Stability testing under refrigerated conditions (0–6°C) is critical, as the compound’s thiocarbonate group may hydrolyze under acidic or alkaline conditions .
Q. What are the primary structural and functional characteristics of this compound relevant to its bioactivity?
this compound (C₁₀H₆N₂OS₂) is a quinoxaline-derived organosulfur compound with a 6-methyl substituent and a cyclic dithiocarbonate moiety. Its fungicidal and acaricidal activity arises from the inhibition of mitochondrial electron transport, specifically targeting complex III (cytochrome bc₁). The methyl group enhances lipophilicity, facilitating membrane penetration in target organisms .
Advanced Research Questions
Q. How can electrochemical methods be optimized for detecting this compound in complex matrices?
Optimizing AdSV involves adjusting accumulation time (e.g., 150 s at −0.4 V), pH (4.5–5.0), and supporting electrolyte composition. Differential pulse voltammetry (DPV) parameters, such as pulse amplitude (50 mV) and scan rate (20 mV/s), enhance signal-to-noise ratios. Matrix effects in fruit samples (e.g., pectin interference) are mitigated via dilution or enzymatic pretreatment .
Q. What experimental strategies address discrepancies in this compound’s reported environmental persistence and toxicity?
Contradictions in environmental data (e.g., half-life in soil ranging from 7–60 days) may stem from variations in soil organic matter, pH, or microbial activity. Standardized OECD 307 or EPA 835.1410 protocols should be employed under controlled conditions. Toxicity studies must differentiate between parent compound and metabolites (e.g., 6-methylquinoxaline), which exhibit distinct ecotoxicological profiles .
Q. What chromatographic techniques are suitable for isolating this compound impurities during synthesis?
Preparative HPLC using mixed-mode columns (e.g., Newcrom R1) with 3 µm particle size enables high-resolution separation of synthesis byproducts, such as 6-methylquinoxaline-2,3-dithiol. Gradient elution (10–90% acetonitrile in 20 min) coupled with UV detection at 254 nm ensures purity >95% for pharmacological studies .
Q. How does this compound’s mechanism of action differ from other quinoxaline pesticides?
Unlike quinoxalines targeting NADH dehydrogenase (complex I), this compound disrupts ubiquinol-cytochrome c reductase (complex III), verified via oxygen consumption assays in isolated fungal mitochondria. Competitive inhibition constants (Kᵢ) of 0.8–1.2 µM confirm specificity for the Q₀ site .
Q. What are the implications of this compound’s regulatory status in specific regions (e.g., India’s ban) for global research?
India’s 2011 ban due to neurotoxic metabolites (e.g., thiocarbamates) necessitates comparative studies on regional degradation pathways. Researchers must align with FAO/WHO residue limits (e.g., 0.01 mg/kg in apples) and explore safer analogs with retained efficacy .
Methodological Considerations
- Data Validation : Cross-validate HPLC results with AdSV or GC-MS to account for matrix-induced ionization suppression .
- Synthesis Protocols : Use Schlenk-line techniques to prevent oxidation of the dithiocarbonate group during synthesis .
- Ecotoxicity Testing : Follow OECD 221 (Daphnia) and OECD 201 (algae) guidelines to assess aquatic toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
